Ethyl 2-(2,2,2-trifluoroacetamido)acetate

Descripción general

Descripción

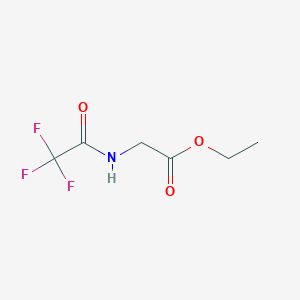

Ethyl 2-(2,2,2-trifluoroacetamido)acetate is an organic compound with the molecular formula C6H8F3NO3 It is a derivative of trifluoroacetamide and is characterized by the presence of a trifluoromethyl group attached to an acetamido group, which is further connected to an ethyl ester

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 2-(2,2,2-trifluoroacetamido)acetate can be synthesized through a multi-step process. One common method involves the reaction of ethyl bromoacetate with 2,2,2-trifluoroacetamide in the presence of a base such as sodium hydride. The reaction typically takes place in an aprotic solvent like dimethylformamide at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-(2,2,2-trifluoroacetamido)acetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group.

Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.

Major Products Formed

Nucleophilic Substitution: The major products are substituted amides, thiol esters, or ethers, depending on the nucleophile used.

Hydrolysis: The major product is 2-(2,2,2-trifluoroacetamido)acetic acid.

Reduction: The major products are ethyl 2-(2,2,2-trifluoroacetamido)ethanol or ethyl 2-(2,2,2-trifluoroacetamido)amine.

Aplicaciones Científicas De Investigación

Organic Synthesis

Ethyl 2-(2,2,2-trifluoroacetamido)acetate is primarily utilized as a versatile intermediate in the synthesis of fluorinated compounds. Its structure allows for several chemical transformations, which are crucial for creating complex organic molecules. Notably, it can be involved in:

- Synthesis of Chiral Compounds : The compound is used to synthesize chiral fluorinated derivatives that are significant in pharmaceutical applications due to their biological activity.

- Preparation of Fluorospiroindole Derivatives : These derivatives are important in the development of new drugs and materials.

Pharmacological Research

The biological activity of this compound is noteworthy. Preliminary studies suggest that it exhibits potential antibacterial and antifungal properties. This is attributed to the trifluoroethyl moiety, which enhances lipophilicity and facilitates membrane permeability, thereby improving interactions with biological targets.

Case Studies

- A study demonstrated its efficacy against certain bacterial strains by disrupting cellular processes through interaction with nucleophilic sites.

- Another research effort explored its role in synthesizing fused bicyclic [1,2,3]-triazoles, which are recognized for their broad biological activities .

Medicinal Chemistry

Due to its structural characteristics, this compound plays a significant role in medicinal chemistry. It serves as a precursor for various drug candidates and biologically active compounds.

Notable Applications

- Antibiotic Development : The compound's derivatives have been investigated for their potential as broad-spectrum antibiotics aimed at treating bacterial infections in livestock and companion animals .

- Synthesis of Fluorinated Amino Acids : Research has indicated that it can be used to synthesize γ-N-(trifluoroacetyl) amino acids, which are important in developing new therapeutic agents .

Mecanismo De Acción

The mechanism of action of ethyl 2-(2,2,2-trifluoroacetamido)acetate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors by increasing hydrophobic interactions and electronic effects. The compound can inhibit enzyme activity by forming stable complexes with the active site or by altering the enzyme’s conformation. Additionally, the ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets .

Comparación Con Compuestos Similares

Ethyl 2-(2,2,2-trifluoroacetamido)acetate can be compared with other similar compounds, such as:

Ethyl 2-(2,2,2-trifluoroacetamido)propionate: This compound has a similar structure but with a propionate ester instead of an acetate ester. It exhibits similar chemical reactivity but may have different biological activity due to the longer carbon chain.

Mthis compound: This compound has a methyl ester instead of an ethyl ester. It may have different solubility and reactivity properties due to the smaller ester group.

Ethyl 2-(2,2,2-trifluoroacetamido)butyrate: This compound has a butyrate ester instead of an acetate ester. .

This compound stands out due to its unique combination of a trifluoromethyl group and an ethyl ester, which imparts distinct chemical and biological properties.

Actividad Biológica

Ethyl 2-(2,2,2-trifluoroacetamido)acetate is a compound that has drawn attention in medicinal chemistry due to its unique trifluoromethyl group and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . The presence of the trifluoromethyl group enhances its lipophilicity, which is crucial for its interaction with biological membranes and targets. This compound is often used in organic synthesis and has implications in drug development due to its unique structural characteristics.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group increases binding affinity to enzymes and receptors through enhanced hydrophobic interactions and electronic effects. The compound can inhibit enzyme activity by forming stable complexes with active sites or altering enzyme conformation. Additionally, hydrolysis of the ester group can release an active carboxylic acid that further interacts with biological targets.

Biological Activities

- Antibacterial and Antifungal Properties : Preliminary studies suggest that this compound exhibits antibacterial and antifungal activities. These effects are likely due to its ability to disrupt cellular processes in target organisms by interfering with nucleophilic sites.

- Enzyme Inhibition : The compound is utilized in studies examining enzyme mechanisms and protein-ligand interactions. Its trifluoromethyl group serves as a probe in nuclear magnetic resonance (NMR) studies, allowing researchers to investigate binding interactions in detail.

- Potential Drug Development : Given its distinctive chemical properties, this compound serves as a lead compound in drug development. Its ability to interact with various biological targets positions it as a candidate for further pharmacological studies.

Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

- Synthesis Methods : The compound can be synthesized through various methods including the reaction of ethyl acetate with trifluoroacetic anhydride. This accessibility facilitates its use in experimental applications.

- Case Studies : Research has highlighted cases where this compound was used to synthesize derivatives that demonstrate enhanced biological activity compared to the parent compound. For instance, modifications to the acetamido group have been explored to improve efficacy against specific pathogens .

- Toxicity Studies : Initial toxicity assessments indicate that this compound does not exhibit significant adverse effects at therapeutic doses; however, further studies are needed to fully understand its safety profile .

Comparative Analysis

The following table summarizes the structural similarities and differences between this compound and related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 2-(trifluoroacetamido)acetate | C6H8F3NO2 | Contains an acetamido group instead of amino |

| 2,2,2-Trifluoroethyl acetate | C4H5F3O2 | Lacks amino functionality; primarily an ester |

| Ethyl 4-(trifluoromethyl)phenylacetate | C10H9F3O2 | Contains a phenyl group; different biological activity |

Propiedades

IUPAC Name |

ethyl 2-[(2,2,2-trifluoroacetyl)amino]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NO3/c1-2-13-4(11)3-10-5(12)6(7,8)9/h2-3H2,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKCDXJWEZHVZJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342335 | |

| Record name | ethyl 2-[(2,2,2-trifluoroacetyl)amino]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367-62-4 | |

| Record name | ethyl 2-[(2,2,2-trifluoroacetyl)amino]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.